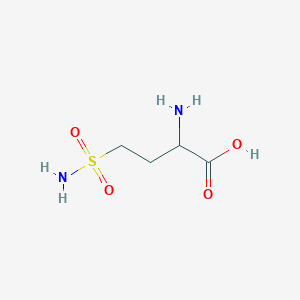
TRH-|ANA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thyrotropin-releasing hormone (TRH) is a tripeptide hormone produced by neurons in the hypothalamus. It plays a crucial role in regulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland . TRH has been used clinically for the treatment of spinocerebellar degeneration and disturbances of consciousness in humans .
Applications De Recherche Scientifique
TRH has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and enzymatic processes. In biology, TRH is essential for understanding the regulation of thyroid hormones and their effects on metabolism and energy homeostasis . In medicine, TRH is used as a diagnostic tool for assessing thyroid function and as a therapeutic agent for treating neurodegenerative diseases and mood disorders . In industry, TRH is utilized in the production of synthetic analogs for pharmaceutical applications .
Méthodes De Préparation
TRH is synthesized within parvocellular neurons of the paraventricular nucleus of the hypothalamus. It is translated as a 242-amino acid precursor polypeptide that contains six copies of the sequence -Gln-His-Pro-Gly-, with both ends of the sequence flanked by Lys-Arg or Arg-Arg sequences . The production of mature TRH involves several enzymatic steps, including protease cleavage, carboxypeptidase removal of Lys/Arg residues, and conversion of Gly to an amide residue by peptidylglycine-alpha-amidating monooxygenase . Industrial production methods for TRH involve similar enzymatic processes to ensure the correct sequence and structure of the hormone.
Analyse Des Réactions Chimiques
TRH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TRH can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Mécanisme D'action
TRH exerts its effects by binding to TRH receptors, which are G protein-coupled receptors located on the surface of target cells. Upon binding, TRH activates the Gq/11 protein, leading to the activation of phospholipase C and the subsequent release of inositol triphosphate and diacylglycerol . This signaling cascade results in the release of calcium ions from intracellular stores, ultimately stimulating the release of TSH and prolactin from the anterior pituitary gland . TRH also affects other physiological functions, including thermogenesis, feeding behavior, and water intake .
Comparaison Avec Des Composés Similaires
TRH is unique among hypothalamic hormones due to its tripeptide structure and specific role in regulating thyroid function. Similar compounds include other hypothalamic releasing hormones such as gonadotropin-releasing hormone (GnRH) and corticotropin-releasing hormone (CRH). Unlike TRH, GnRH and CRH regulate the release of gonadotropins and adrenocorticotropic hormone, respectively . TRH’s unique structure and function make it a valuable tool for studying the regulation of thyroid hormones and their effects on various physiological processes .
Propriétés
Numéro CAS |
73644-58-3 |
|---|---|
Formule moléculaire |
C26H28N6O4 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
N-[3-(1H-imidazol-5-yl)-1-[2-(naphthalen-2-ylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H28N6O4/c33-23-10-9-20(30-23)24(34)31-21(13-19-14-27-15-28-19)26(36)32-11-3-6-22(32)25(35)29-18-8-7-16-4-1-2-5-17(16)12-18/h1-2,4-5,7-8,12,14-15,20-22H,3,6,9-11,13H2,(H,27,28)(H,29,35)(H,30,33)(H,31,34) |
Clé InChI |
SFXFXCFKKPUNMP-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NC4=CC5=CC=CC=C5C=C4 |
SMILES isomérique |
C1C[C@H](N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@@H]5CCC(=O)N5 |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NC4=CC5=CC=CC=C5C=C4 |
Synonymes |
PGlu-His-Pro-2NA pyroglutamyl-histidyl-prolyl-2-naphthylamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















